![molecular formula C8H6F2O3 B1349793 3,5-Difluoro-4-methoxybenzoic acid CAS No. 319-60-8](/img/structure/B1349793.png)
3,5-Difluoro-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-methoxybenzoic acid (DFMO) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 188.09 g/mol. DFMO is a widely used reagent in organic synthesis and has been studied for its potential medicinal applications.
Scientific Research Applications
Photophysical Behavior of Fluorogenic Molecules
Research on derivatives of DFHBI, which share structural similarities with 3,5-Difluoro-4-methoxybenzoic acid, has elucidated their photophysical behavior when bound to the Spinach aptamer. These molecules, including a methoxy-substituted derivative, exhibit fluorescence characteristics highly sensitive to the pH of the medium and solvent interactions. This property underlines their potential application in RNA imaging technologies, where solvent and pH sensitivity can be leveraged for selective visualization in complex biological environments (Santra et al., 2019).
Solubility Studies in Organic Solvents
Solubility studies involving methoxybenzoic acid derivatives, closely related to 3,5-Difluoro-4-methoxybenzoic acid, have provided insights into their behavior in different solvent environments. These studies are critical for understanding the dissolution properties of such compounds in organic solvents, thereby informing their application in various chemical synthesis processes and formulation designs (Hart et al., 2015).
Flavor Molecule Encapsulation
The encapsulation of flavor molecules into layered inorganic nanoparticles, as studied with vanillic acid (a structurally similar compound to 3,5-Difluoro-4-methoxybenzoic acid), showcases an innovative approach to flavor preservation and controlled release in food technology. Such research highlights the potential of 3,5-Difluoro-4-methoxybenzoic acid derivatives in creating stable, controlled-release flavoring agents for enhanced food quality and shelf-life (Hong et al., 2008).
Cholinesterase Inhibition for Neurodegenerative Diseases
Investigations into the cholinesterase inhibitory activity of 4-methoxybenzoic acid derivatives suggest potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease. By inhibiting cholinesterase enzymes, these compounds can enhance cholinergic transmission in the brain, offering a pathway for the development of novel treatments based on the structural framework of 3,5-Difluoro-4-methoxybenzoic acid (Arfan et al., 2018).
Mechanism of Action
Target of Action
It is suggested that the compound may have an impact on the respiratory system .
Pharmacokinetics
The pharmacokinetic properties of 3,5-Difluoro-4-methoxybenzoic acid suggest that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s skin permeation is low .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-methoxybenzoic acid. For instance, the compound should be stored under inert gas at 2-8°C . It is also recommended to avoid dust formation and protect the compound from moisture .
properties
IUPAC Name |
3,5-difluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWQTTYAQQPSHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371746 |
Source
|
Record name | 3,5-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methoxybenzoic acid | |
CAS RN |
319-60-8 |
Source
|
Record name | 3,5-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.